molecular formula C19H17FN4OS B5614044 N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide

N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide

Cat. No. B5614044
M. Wt: 368.4 g/mol
InChI Key: SQMMQMNACLXZCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide involves multi-step chemical reactions. Compounds like N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized through similar processes, demonstrating the complexity and precision required in such syntheses (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like NMR, IR, and Mass spectrometry. For instance, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives has been confirmed using these methods, showcasing the detailed molecular structure of similar complex compounds (Yu et al., 2014).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a similar compound, demonstrate the intricate chemical reactions these types of molecules can undergo (Ghosh et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, like melting point, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. For example, the study of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide provides insights into the crystal structure and physical characteristics of similar molecules (Ismailova et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is fundamental for the application of these compounds. Studies like those on substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines, which are structurally similar, can provide valuable insights into these aspects (Fookes et al., 2008).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS/c1-11-14(13-4-3-5-15(20)19(13)21-11)9-18(25)24(2)10-12-6-7-16-17(8-12)23-26-22-16/h3-8,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMMQMNACLXZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N(C)CC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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